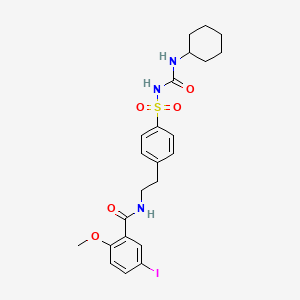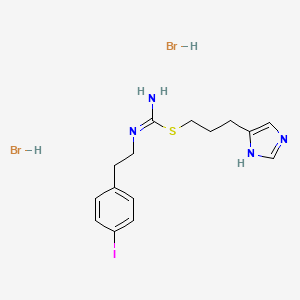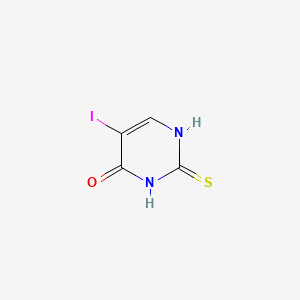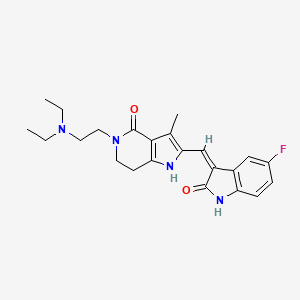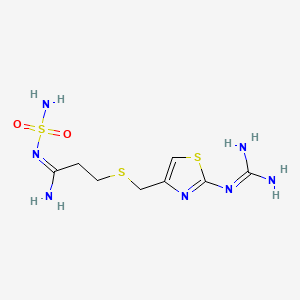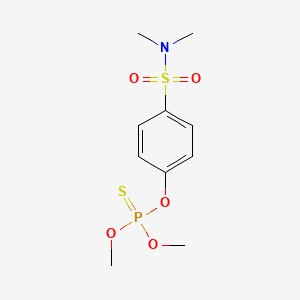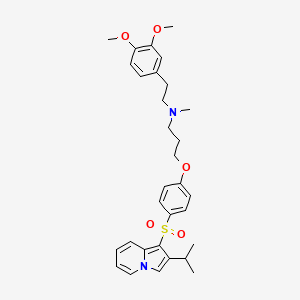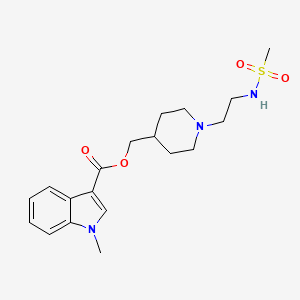
GR 113808
概要
説明
GR 113808: は、セロトニン 5-HT4 受容体の強力かつ選択的なアンタゴニストとして知られる化学化合物です。この化合物の完全な化学名は、1-[(2-メチルスルホニルアミノ)エチル]-4-ピペリジニル]メチル 1-メチル-1H-インドール-3-カルボキシレート です。 分子式はC19H27N3O4S 、分子量は393.50 g/mol です 。 This compound は、主にさまざまな生理学的および病理学的プロセスにおける 5-HT4 受容体の役割を研究するための科学研究で使用されます .
科学的研究の応用
GR 113808 is widely used in scientific research due to its selective antagonism of the 5-HT4 receptor. Its applications include:
Chemistry: Studying the structure-activity relationships of serotonin receptor antagonists.
Biology: Investigating the role of 5-HT4 receptors in various biological processes, including gastrointestinal motility and neural signaling.
Medicine: Exploring potential therapeutic applications in conditions such as irritable bowel syndrome and depression.
Industry: Used in the development of new pharmaceuticals targeting the 5-HT4 receptor .
作用機序
GR 113808 は、セロトニン受容体の一種である 5-HT4 受容体に選択的に結合して遮断することによって、その効果を発揮します。このアンタゴニズムは、セロトニンによる受容体の活性化を防ぎ、下流のシグナル伝達経路を阻害します。 分子標的は 5-HT4 受容体であり、関与する経路は主にサイクリックアデノシンモノホスファート (cAMP) シグナル伝達に関連しています .
類似の化合物との比較
類似の化合物:
- GR 103691
- GR 64349
- GR 32191B
比較: this compound は、5-HT4 受容体アンタゴニストとしての高い選択性と効力でユニークです。 類似の化合物と比較して、5-HT1A、5-HT1B、5-HT2A、5-HT2C、および 5-HT3 受容体などの他のセロトニン受容体サブタイプに対して 300 倍以上の選択性を示します 。この高い選択性により、標的外効果なしに 5-HT4 受容体の特定の役割を研究するための研究における貴重なツールとなっています。
将来の方向性
The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives with improved properties can be considered as future directions in this field .
生化学分析
Biochemical Properties
GR 113808 interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a potent and highly selective antagonist, meaning it binds to the receptor and blocks its activation . This interaction with the 5-HT4 receptor is the primary biochemical reaction involving this compound .
Cellular Effects
This compound influences cell function by blocking the activation of the 5-HT4 receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For example, in the gastrointestinal tract, 5-HT4 receptors contribute to motility, secretion, vasodilation, and sensation . By blocking these receptors, this compound can influence these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 5-HT4 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways . The binding of this compound to the 5-HT4 receptor is highly selective, meaning it primarily interacts with this receptor and not others .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, in studies involving guinea pigs, this compound was shown to behave as an antagonist of 5-HT-induced contraction, producing rightward displacements of the concentration-effect curve to 5-HT and a concentration-related depression of the maximum effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, at a dose of 80 nmol/rat, this compound significantly enhanced water intake in hypovolemic animals after 120 min as compared to hypovolemic animals receiving third ventricle injections .
Metabolic Pathways
The metabolic pathways involving this compound primarily relate to its interaction with the 5-HT4 receptor
Transport and Distribution
Given its role as a 5-HT4 receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as the gastrointestinal tract .
Subcellular Localization
Given its role as a 5-HT4 receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are present .
準備方法
合成経路と反応条件: GR 113808 の合成は、インドール誘導体の調製から始まり、続いてピペリジン部分とスルホンアミド基を導入する複数のステップを伴います。重要なステップには以下が含まれます。
インドール誘導体の生成: インドール環は、フィッシャーインドール合成反応によって合成されます。
ピペリジン部分の導入: ピペリジン環は、求核置換反応によって導入されます。
スルホンアミド基の生成: スルホンアミド基は、スルホニルクロリド試薬を用いたスルホニル化反応によって導入されます
工業的生産方法: this compound の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類: GR 113808 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを形成するために酸化することができます。
還元: 還元反応は、スルホンアミド基をアミンに変換することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
置換: アミンまたはチオールなどの求核剤
主な生成物:
酸化生成物: スルホキシドおよびスルホン。
還元生成物: アミン。
置換生成物: 修飾されたピペリジン誘導体
科学研究への応用
This compound は、5-HT4 受容体の選択的アンタゴニストとしての特性により、科学研究で広く使用されています。その用途には以下が含まれます。
化学: セロトニン受容体アンタゴニストの構造活性相関の研究。
生物学: 胃腸の運動性や神経シグナル伝達など、さまざまな生物学的プロセスにおける 5-HT4 受容体の役割の調査。
医学: 過敏性腸症候群やうつ病などの病態における潜在的な治療用途の探求。
類似化合物との比較
- GR 103691
- GR 64349
- GR 32191B
Comparison: GR 113808 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Compared to similar compounds, it exhibits greater than 300-fold selectivity over other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors . This high selectivity makes it a valuable tool in research for studying the specific roles of the 5-HT4 receptor without off-target effects.
特性
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPSIXKYJUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162772 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144625-51-4 | |
| Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 113808 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-113808 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


